molecular formula C22H23N3O3 B2911921 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide CAS No. 921572-57-8

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide

Katalognummer: B2911921
CAS-Nummer: 921572-57-8
Molekulargewicht: 377.444
InChI-Schlüssel: HXQOASLJOZTSKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide is a synthetic chemical reagent designed for research applications, integrating a pyridazinone core with benzamide and methoxyphenyl pharmacophores. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for investigating kinase inhibition pathways. Compounds featuring a 6-oxopyridazinone scaffold, as found in this reagent, have been extensively studied for a diverse range of biological activities. Scientific literature indicates that pyridazinone derivatives are explored as inhibitors of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases , which are critical targets in oncology research for regulating cell proliferation and survival. Furthermore, pyridazinone derivatives have demonstrated other promising research applications, including antimicrobial , antioxidant , and anticancer activities . The presence of the 4-methoxyphenyl group is a common feature in many bioactive molecules and can influence the compound's electronic properties, binding affinity, and metabolic stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct their own safety and efficacy evaluations.

Eigenschaften

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-4-5-18(14-16(15)2)22(27)23-12-13-25-21(26)11-10-20(24-25)17-6-8-19(28-3)9-7-17/h4-11,14H,12-13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQOASLJOZTSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Structural Characteristics

The compound features a pyridazinone core linked to a methoxyphenyl group and an ethyl side chain , contributing to its unique chemical properties. Its structure can be summarized as follows:

Component Description
PyridazinoneHeterocyclic compound with potential antitumor activity.
MethoxyphenylAromatic group that may enhance lipophilicity and biological interactions.
Ethyl GroupProvides steric hindrance and may influence receptor binding.

Synthesis

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. Key reagents include:

  • Potassium permanganate for oxidation.
  • Sodium borohydride for reduction.
  • Various halogenating agents for substitution reactions.

These steps require precise control over reaction conditions to ensure high yield and purity of the final product.

Antitumor Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antitumor properties. A study assessing the antitumor activity against various cancer cell lines (including breast cancer, lung cancer, and leukemia) revealed promising results. The National Cancer Institute's Development Therapeutic Program demonstrated that certain derivatives effectively inhibited cell proliferation in these cancer types .

The biological activity of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide is believed to be mediated through:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects by blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It may also bind to receptors implicated in inflammatory responses or cancer cell proliferation, thereby modulating various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide:

  • Antineoplastic Activity : In vitro studies showed that similar pyridazinone derivatives exhibited cytotoxic effects against multiple cancer cell lines, suggesting a broad spectrum of antitumor activity .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which could contribute to their overall therapeutic profile by reducing oxidative stress in cells .
  • Inhibition of Metabolic Enzymes : Compounds related to this structure have been shown to inhibit acetylcholinesterase and other metabolic enzymes, indicating potential applications in treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Modifications

(a) Pyridazinone vs. Pyridazine Derivatives
  • I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) (): These compounds retain the pyridazine core but replace the pyridazinone oxygen with a nitrogen. The ethyl benzoate ester in I-6230/I-6232 contrasts with the benzamide group in the target compound, suggesting differences in metabolic stability.
(b) Thienopyrrole and Chromen Derivatives
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): This compound replaces pyridazinone with a chromen-pyrazolopyrimidine hybrid. The sulfonamide group introduces polarity, likely improving aqueous solubility compared to the target compound’s lipophilic dimethylbenzamide .

Substituent Variations

(a) Aromatic Ring Substitutions
  • N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide (CAS 921851-47-0) (): The 4-chlorophenyl group (electron-withdrawing) replaces the 4-methoxyphenyl (electron-donating) group in the target compound. This substitution could alter electronic density, affecting binding to targets like serotonin receptors or kinases.
  • N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 921529-70-6) ():
    The piperidinylsulfonyl group introduces a bulky, polar substituent. This modification likely enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s dimethylbenzamide .

(b) Linker and Functional Group Modifications
  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (): The dihydrobenzodioxin core and dimethylaminomethyl group diverge structurally but retain aromatic and methoxy motifs. The tertiary amine may confer basicity, influencing pH-dependent solubility and ion-channel interactions .

Physicochemical and Pharmacokinetic Implications

Property Target Compound 4-Chlorophenyl Analog (CAS 921851-47-0) Piperidinylsulfonyl Analog (CAS 921529-70-6)
Lipophilicity High (3,4-dimethylbenzamide) Moderate (3,4-dimethoxybenzamide) Low (sulfonamide group)
Solubility Likely low Moderate High
Metabolic Stability Stable (amide bond) Stable (amide bond) Moderate (sulfonamide hydrolysis possible)
Target Binding Enhanced π-π interactions (methyl groups) Electron-withdrawing Cl may reduce affinity Sulfonamide may engage hydrogen bonding

Research Findings and Trends

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may improve binding to receptors requiring electron-rich aromatic interactions (e.g., 5-HT receptors) compared to the 4-chlorophenyl analog .
  • Amide vs. Ester Stability : The benzamide group in the target compound likely offers superior metabolic stability over ester-containing analogs like I-6230 .
  • Sulfonamide Utility: The piperidinylsulfonyl analog (CAS 921529-70-6) demonstrates how polar groups can enhance solubility for intravenous applications, though at the cost of CNS penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.